2-(5-Methylbenzofuran-3-yl)-1-phenylethanone
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Overview
Description
2-(5-Methylbenzofuran-3-yl)-1-phenylethanone is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of both benzofuran and phenyl groups in its structure makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring . The phenylethanone group can then be introduced through Friedel-Crafts acylation using acetophenone and a suitable catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of 2-(5-Methylbenzofuran-3-yl)-1-phenylethanone may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylbenzofuran-3-yl)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
Oxidation: Formation of benzofuran-3-carboxylic acid or phenylacetic acid derivatives.
Reduction: Formation of 2-(5-Methylbenzofuran-3-yl)-1-phenylethanol.
Substitution: Formation of various substituted benzofuran or phenyl derivatives.
Scientific Research Applications
2-(5-Methylbenzofuran-3-yl)-1-phenylethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-Methylbenzofuran-3-yl)-1-phenylethanone involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The phenylethanone group may enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromobenzofuran-3-yl)-1-phenylethanone
- 2-(5-Chlorobenzofuran-3-yl)-1-phenylethanone
- 2-(5-Methoxybenzofuran-3-yl)-1-phenylethanone
Uniqueness
2-(5-Methylbenzofuran-3-yl)-1-phenylethanone is unique due to the presence of the methyl group at the 5-position of the benzofuran ring. This substitution can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
113311-63-0 |
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Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(5-methyl-1-benzofuran-3-yl)-1-phenylethanone |
InChI |
InChI=1S/C17H14O2/c1-12-7-8-17-15(9-12)14(11-19-17)10-16(18)13-5-3-2-4-6-13/h2-9,11H,10H2,1H3 |
InChI Key |
SLVWXTYNTYMWFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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